molecular formula C7H8N2O2 B060347 3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one CAS No. 170312-24-0

3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one

Numéro de catalogue B060347
Numéro CAS: 170312-24-0
Poids moléculaire: 152.15 g/mol
Clé InChI: UGDRQUXYRWHGND-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one, also known as ABT-639, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of isoxazolo-pyridine derivatives and has been found to exhibit potent antagonistic activity towards the T-type calcium channels.

Mécanisme D'action

The mechanism of action of 3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one involves the blockade of T-type calcium channels. These channels are involved in the initiation and propagation of action potentials in neurons. By blocking these channels, this compound reduces the excitability of neurons, leading to a decrease in the release of neurotransmitters and subsequent reduction in pain or seizure activity.
Biochemical and Physiological Effects
This compound has been found to have significant effects on various biochemical and physiological processes. It has been shown to reduce the release of glutamate, a neurotransmitter involved in pain and seizure activity. This compound has also been found to reduce the activity of voltage-gated sodium channels, which are involved in the initiation of action potentials. This reduction in sodium channel activity further contributes to the reduction in neuronal excitability.

Avantages Et Limitations Des Expériences En Laboratoire

3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one has several advantages for lab experiments. It has high selectivity towards T-type calcium channels, making it a useful tool for studying the role of these channels in various physiological and pathological processes. However, one of the limitations of this compound is its relatively short half-life, which limits its use in long-term experiments.

Orientations Futures

There are several future directions for the study of 3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one. One potential direction is the investigation of its effects on other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another potential direction is the development of more potent and selective T-type calcium channel blockers based on the structure of this compound. Additionally, the development of new synthetic routes for this compound may lead to improved yields and reduced costs, making it more accessible for research and potential therapeutic applications.
Conclusion
In conclusion, this compound is a promising compound with significant potential for the treatment of various neurological disorders. Its potent antagonistic activity towards T-type calcium channels makes it a useful tool for studying the role of these channels in various physiological and pathological processes. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more potent and selective T-type calcium channel blockers.

Méthodes De Synthèse

The synthesis of 3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one involves a multi-step process starting from commercially available starting materials. The first step involves the condensation of 4,5-dihydroisoxazole with 3-methylpyridine-2-carboxylic acid to form the corresponding ester. This ester is then hydrolyzed to give the carboxylic acid, which is further converted into the amide by reacting with the appropriate amine. Finally, the amide is cyclized to form the desired product, this compound.

Applications De Recherche Scientifique

3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antagonistic activity towards the T-type calcium channels, which are involved in the regulation of neuronal excitability. This makes this compound a potential candidate for the treatment of various neurological disorders such as epilepsy, neuropathic pain, and migraine.

Propriétés

Numéro CAS

170312-24-0

Formule moléculaire

C7H8N2O2

Poids moléculaire

152.15 g/mol

Nom IUPAC

3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-b]pyridin-6-one

InChI

InChI=1S/C7H8N2O2/c1-4-5-2-3-6(10)8-7(5)11-9-4/h2-3H2,1H3,(H,8,10)

Clé InChI

UGDRQUXYRWHGND-UHFFFAOYSA-N

SMILES isomérique

CC1=C2CCC(=O)N=C2ON1

SMILES

CC1=NOC2=C1CCC(=O)N2

SMILES canonique

CC1=C2CCC(=O)N=C2ON1

Synonymes

Isoxazolo[5,4-b]pyridin-6(5H)-one, 4,7-dihydro-3-methyl- (9CI)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.